molecular formula C24H23N5O2 B11027026 7-(3,4-dimethoxyphenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-dimethoxyphenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11027026
M. Wt: 413.5 g/mol
InChI Key: UKFWTYNCROADPJ-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine: is a complex organic compound that features a triazolopyrimidine core linked to a dimethoxyphenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach includes:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Introduction of the Indole Moiety: This can be done via coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques like crystallization, distillation, and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can modify the triazolopyrimidine core or the phenyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products depend on the specific reactions:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Biological Probes: Used in studying biological pathways and mechanisms.

    Enzyme Inhibitors: Potential inhibitors of specific enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Investigated for potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science:

    Agriculture: Possible use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of a triazolopyrimidine core with both a dimethoxyphenyl group and an indole moiety is unique.

    Biological Activity: Its specific biological activities may differ from other similar compounds due to its unique structure.

List of Similar Compounds

    Triazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Indole Derivatives: Compounds containing the indole moiety with different functional groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-[3-(1H-indol-3-yl)propyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H23N5O2/c1-30-21-11-10-16(14-22(21)31-2)20-12-13-25-24-27-23(28-29(20)24)9-5-6-17-15-26-19-8-4-3-7-18(17)19/h3-4,7-8,10-15,26H,5-6,9H2,1-2H3

InChI Key

UKFWTYNCROADPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)CCCC4=CNC5=CC=CC=C54)OC

Origin of Product

United States

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